

Comparative Guide: ¹H NMR Analysis of 1-[4-(2-Chlorophenoxy)butyl]piperazine

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Compound of Interest

Compound Name:	1-[4-(2-Chlorophenoxy)butyl]piperazine
CAS No.:	401804-62-4
Cat. No.:	B3135567

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Executive Summary & Application Context

1-[4-(2-Chlorophenoxy)butyl]piperazine (CAS: 401804-62-4) serves as a "linker-head" scaffold in medicinal chemistry.[1] Its structural integrity is defined by three distinct domains: the 2-chlorophenoxy tail, the butyl linker, and the piperazine head.

Accurate NMR characterization is essential to:

- Distinguish Regioisomers: Differentiating the ortho-chloro (target) from para-chloro (common impurity from starting material contamination).
- Verify Salt Forms: Distinguishing the Free Base (neutral) from the Hydrochloride salt (common stability form).
- Assess Purity: Quantifying residual solvents and alkylation byproducts.[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility, follow this self-validating protocol. The choice of solvent drastically alters the spectral appearance of the piperazine ring.

Method A: Free Base Characterization (Standard)[1]

- Solvent: Chloroform-d (CDCl_3), 99.8% D) + 0.03% TMS.[1]
- Concentration: 10–15 mg in 0.6 mL.[1]
- Rationale: CDCl_3 provides the sharpest resolution for the aliphatic butyl chain and minimizes viscosity-induced broadening of the piperazine signals.
- Key Feature: The amine proton (NH) is often broad or invisible due to exchange.[1][2]

Method B: Salt Form/Polar Analysis (Alternative)

- Solvent: Dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$).[1]
- Concentration: 10 mg in 0.6 mL.[1]
- Rationale: Essential for HCl salts which are insoluble in CDCl_3 . [1]
- Key Feature: Allows visualization of exchangeable protons (NH),

) and shifts the water peak (~3.33 ppm) away from critical aliphatic signals.

Spectral Analysis & Assignments

Region I: The Aromatic Fingerprint (6.8 – 7.4 ppm)

This is the primary region for structural validation. The 2-chlorophenoxy group creates a complex ABCD spin system (4 distinct protons), unlike the symmetric AA'BB' system of the 4-chloro isomer.

Proton	Multiplicity	Shift ()	Coupling ()	Structural Logic
Ar-H3	dd	~7.35 ppm	Hz	Deshielded: Ortho to Chlorine.[1]
Ar-H5	td	~7.20 ppm	Hz	Meta: Distant from O and Cl.[1]
Ar-H6	dd	~6.95 ppm	Hz	Shielded: Ortho to Oxygen (Mesomeric effect).[1]
Ar-H4	td	~6.85 ppm	Hz	Shielded: Para to Oxygen.[1]

Critical Check: If you see two symmetric doublets (AA'BB' pattern) around 7.2 and 6.8 ppm, your sample is the 4-chloro isomer, not the 2-chloro target.

Region II: The Butyl Linker (1.6 – 4.1 ppm)

The 4-carbon chain acts as a chemical shift ruler, connecting the electronegative oxygen to the amine.

- Pos 1 (): Triplet at 4.05 ppm.^[1] Deshielded by oxygen.^[1]
- Pos 4 (): Triplet at 2.45 ppm.^[1] Shielded relative to O-CH₂; overlaps with piperazine protons.^[1]
- Pos 2 & 3 (Central): Multiplets at 1.85 ppm (beta to O) and 1.65 ppm (beta to N).^[1]

Region III: The Piperazine Ring (2.4 – 3.0 ppm)

This region is most sensitive to pH and solvent effects.

- (adj. to alkyl): Triplet/Broad signal at ~2.50 ppm.^[1]
- (adj. to NH): Triplet at 2.90 ppm (Free Base).^[1]
- : Broad singlet at ~1.8 ppm (variable).^[1]

Comparative Data: Free Base vs. HCl Salt^[1]

The formation of the Hydrochloride salt causes a dramatic "downfield collapse" of the piperazine signals due to the electron-withdrawing effect of the positive charge.

Moiety	Proton Assignment	Free Base ()	HCl Salt ()	Shift ()
Linker		4.05 ppm (t)	4.12 ppm (t)	+0.07
Linker	(Butyl)	2.45 ppm (t)	3.15 ppm (br)	+0.70
Ring	Piperazine	2.50 / 2.90 ppm	3.00 – 3.60 ppm (br)	Large Shift
Amine	/	~1.8 ppm (br s)	9.50 ppm (br s)	Diagnostic

Interpretation: In the salt form, the piperazine and butyl-N-methylene protons often merge into a broad envelope between 3.0 and 3.6 ppm, obscuring fine coupling.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum and troubleshooting common issues.



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Caption: Logical decision tree for validating the structure of **1-[4-(2-Chlorophenoxy)butyl]piperazine** using 1H NMR markers.

References

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Sources

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